Bioallethrin

Catalog No.
S3720385
CAS No.
260359-57-7
M.F
C19H26O3
M. Wt
302.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bioallethrin

CAS Number

260359-57-7

Product Name

Bioallethrin

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1

InChI Key

ZCVAOQKBXKSDMS-AQYZNVCMSA-N

SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

solubility

Solubility in water: none

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Isomeric SMILES

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C

Bioallethrin is a synthetic insecticide belonging to the pyrethroid class, which is derived from naturally occurring pyrethrins found in chrysanthemum flowers. It is primarily used for its efficacy against a variety of household pests. Bioallethrin is characterized by its chemical formula C19H26O3C_{19}H_{26}O_3 and exists as a mixture of two isomers: 1R,trans;1R and 1R,trans;1S, typically in a 1:1 ratio . This compound is known for its rapid knockdown effect on insects, making it a popular choice in insecticidal products such as coils and vaporizers .

Bioallethrin acts as a neurotoxin in insects. It disrupts the nervous system by targeting voltage-gated sodium channels in nerve cells []. These channels control the flow of sodium ions, essential for nerve impulses. Bioallethrin binds to the sodium channels, preventing their proper closure and leading to repetitive nerve firing, paralysis, and ultimately insect death [].

Bioallethrin is considered to be moderately toxic to humans with low acute toxicity through ingestion or skin contact []. However, it can cause irritation to the eyes and skin [].

  • Toxicity:
    • Oral LD50 (rat): >5000 mg/kg [] (LD50 refers to the lethal dose for 50% of the test population)
  • Flammability: Bioallethrin is combustible [].
  • Reactivity: Can react with strong oxidizing agents [].

Mode of Action Studies:

Bioallethrin's insecticidal properties stem from its interaction with voltage-gated sodium channels in insect nervous systems [1]. Researchers employ bioallethrin to understand the mechanisms of action of pyrethroids on these channels. This knowledge is crucial for developing new and more targeted insecticides ().

Insecticide Resistance Investigations:

The emergence of insecticide resistance in insect populations is a major challenge in pest control. Bioallethrin serves as a valuable tool for researchers investigating resistance mechanisms. Studies compare the susceptibility of different insect strains to bioallethrin to identify genetic mutations or physiological adaptations that confer resistance [2]. This information aids in developing strategies to manage resistant pest populations.

Development of Synergistic Formulations:

Piperonyl butoxide (PBO) is a synergist that enhances the potency of pyrethroids like bioallethrin. Research explores how PBO interacts with bioallethrin to improve its insecticidal activity. This knowledge helps formulate effective combination insecticides for improved pest control ().

Bioallethrin undergoes various metabolic transformations in biological systems. In humans, it is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, with contributions from CYP2C8, CYP3A4, and CYP2C9 . The metabolic pathways involve oxidative reactions leading to the formation of primary alcohols and carboxylic acids through allylic oxidation and further oxidation processes. In rats, bioallethrin is metabolized at a significantly higher rate due to differences in enzyme activity .

Bioallethrin exhibits notable biological activity through its interaction with voltage-gated sodium channels. It binds to these channels in their closed state, modifying their gating kinetics and leading to prolonged neuronal excitability. This action results in increased neurotransmitter release and can cause paralysis in target pests . Additionally, bioallethrin has been shown to induce oxidative stress in human lymphocytes, leading to DNA damage and apoptosis through mechanisms involving reactive oxygen species (ROS) generation .

The synthesis of bioallethrin involves several steps starting from natural pyrethrins or synthetic precursors. The process typically includes:

  • Preparation of Intermediates: Initial compounds are synthesized through reactions involving cyclopropane derivatives.
  • Isomerization: The desired stereoisomers are selectively produced using specific catalysts or conditions that favor the formation of the 1R,trans configurations.
  • Purification: The final product is purified to achieve the appropriate ratio of isomers for effective insecticidal activity .

Bioallethrin is widely used as an insecticide due to its effectiveness against various pests including mosquitoes, flies, and other household insects. Its applications include:

  • Household Insecticides: Used in sprays, coils, and vaporizing devices.
  • Agricultural Use: Employed in crop protection against pests while minimizing residual toxicity .
  • Public Health: Utilized in vector control programs to combat diseases transmitted by insects .

Research indicates that bioallethrin interacts with several biological systems, notably:

  • Neuronal Systems: Its binding to sodium channels alters neuronal excitability, leading to increased action potentials and neurotransmitter release.
  • Oxidative Stress: Bioallethrin exposure has been linked to increased ROS levels, which compromise cellular antioxidant defenses and lead to cellular damage and death .
  • Metabolic Pathways: Interaction with cytochrome P450 enzymes plays a crucial role in its metabolism and detoxification processes within organisms .

Bioallethrin shares structural and functional similarities with other pyrethroids. Below are some comparable compounds:

CompoundStructure TypeUnique Features
PermethrinType I PyrethroidMore potent against mosquitoes; used extensively in agriculture.
CypermethrinType II PyrethroidKnown for its high efficacy against a wide range of pests; has neurotoxic effects similar to bioallethrin.
DeltamethrinType II PyrethroidExhibits low toxicity to mammals; highly effective as an insecticide.
AllethrinNatural PyrethroidFirst synthetic pyrethroid; serves as a precursor for bioallethrin synthesis.

Bioallethrin's unique combination of isomers contributes to its specific insecticidal properties while minimizing toxicity to mammals compared to some other pyrethroids .

Physical Description

D-trans-allethrin is a clear to amber viscous liquid. A synthetic insecticide structurally similar to pyrethrin.
Yellow liquid with a mild aromatic odor; [EXTOXNET]
VISCOUS LIQUID.
YELLOW VISCOUS LIQUID.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

302.18819469 g/mol

Monoisotopic Mass

302.18819469 g/mol

Boiling Point

165-170
at 0.05kPa: 153 °C

Flash Point

130 °C
65.6 °C o.c.

Heavy Atom Count

22

Density

Relative density (water = 1): 1.01
Relative density (water = 1): 1.00

Decomposition

When heated to decomposition it emits acrid fumes.

UNII

G79DM7O471

Drug Indication

Bioallethrin was used for lice and scabies infestation. Other pyrethroids are now used in place of bioallethrin.

Therapeutic Uses

Pyrethrins with piperonyl butoxide are used for topical treatment of pediculosis (lice infestations). Combinations of pyrethrins with piperonyl butoxide are not effective for treatment of scabies (mite infestations). Although there are no well-controlled comparative studies, many clinicians consider 1% lindane to be pediculicide of choice. However, some clinicians recommend use of pyrethrins with piperonyl butoxide, esp in infants, young children, & pregnant or lactating women ... . If used correctly, 1-3 treatments ... are usually 100% effective ... Oil based (eg, petroleum distillate) combinations ... produce the quickest results. ... For treatment of pediculosis, enough gel, shampoo, or solution ... should be applied to cover affected hair & adjacent areas ... After 10 min, hair is ... washed thoroughly ... treatment should be repeated after 7-10 days to kill any newly hatched lice. /Pyrethrins/

Pharmacology

Bioallethrin causes respiratory paralysis in lice and scabies parasites resulting in death.

Mechanism of Action

Bioallethrin, like other pyrethroids, binds to voltage gated sodium channels in their closed state and modifies the gating kinetics. Channel opening appears to increase affinity of the channel for pyrethroids like bioallethrin. Once bound pyrethroids slow both the opening and closing of the sodium channel resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization. The these changes make the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials. When repeated firing does occur, the nerve terminal will release more neurotransmitter which can produce muscle paralysis through tetanus. This paralysis stops the breathing of lice and scabies parasites resulting in death. Some pyrethroids act on calcium channels to increase intracelllular calcium. Bioallethrin produces a very small increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels but the effect returns to baseline within 2 min. In contrast bioallethrin has been found to block L T, and P/Q-types of voltage gated calcium channels in human embryonic kidney cell cultures. Bioallethrin has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects although it, along with other type I pyrethroids, has a greater effect on sodium-calcium dependent hydrolysis. Bioallethrin may stimulate phosphoinositol breakdown in synaptoneuromes as other type I pyrethroids have been observed to do so. Other type I pyrethoids have also been found to bind to kainate receptors.

Vapor Pressure

Vapor pressure, Pa at 25 °C:

Absorption Distribution and Excretion

Pyrethroids are excreted in both the feces and urine but values specific to bioallethrin are not available.

Metabolism Metabolites

Metabolism of bioallethrin in both rats and humans is considered to be virtually 100% oxidative. This is because bioallethrin is very resistant to hydrolysis of its ester group although a negligible amount of hydrolysis may occur. In humans bioallethrin is metabolized primarily by CYP2C19 with some metabolism by CYP2C8, CYP3A4, and CYP2C9*2. The metabolites produced include primary alcohols via allylic oxidation near the cyclopropane group and subsequent oxidation to carboxylic acid, formation of a primary alcohol via oxidation of a methyl group to located on the cyclopropane portion of the molecule, formation of a primary alcohol via allylic oxidation near the 5-membered ring or formation of an epoxide at this location and subsequent hydrolysis to a diol. In rats bioallethrin has been found to be metabolized mainly by CYP2C6, CYP2C11, and CYP3A1 with some contribution from CYP1A1, CYP2A1 and CYP3A2. Rats appear to metabolize bioallethrin at about 15 times the rate of humans.

Associated Chemicals

Bioallethrin;260359-57-7
Bioallethrin;28057-48-9
Esbiothrin;260359-57-7
d-Allethrin;231937-89-6
For more Associated Chemicals (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Wikipedia

Bioallethrin
Nitroscanate

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Allethrin is prepared by the esterification of (1RS, 3RS or cis, trans)-2,2-dimethyl-3-(2,2-dimethylvinyl) cyclopropanecarboxylic acid or chrysanthemic acid with (1RS)-3- allyl-2-methyl-4-oxocyclopent-2-ene-1-ol or allethrolone ... .
2-Allyl-3-methyl-2-cyclopenten-4-ol-1-one (allethrone) and chrysanthemum monocarboxlic anhydride in dibutyl ether at 150-175 °C for 3-6 hr are reacted. Upon cooling, the solution is diluted, the chrysanthemum moncarboxlic acid byproduct is removed by saponification, the organic phase is washed with water, and the solvent evaporated.

General Manufacturing Information

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester: ACTIVE

Analytic Laboratory Methods

EAD Method 1660. The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater by High-Performance Liquid Chromatography. Detection limit=2 ug/l.
AOAC Method 953.05. Allethrin (Technical) and Pesticide Formulations by Titrimetric Method. Method: AOAC 953.05; Procedure: titrimetric method; Analyte: allethrin (technical); Matrix: pesticide formulations; Detection Limit: not provided.[Association of Official Analytical Chemists. Official Methods of Analysis. 15th ed. and Supplements. Washington, DC: Association of Analytical Chemists, 1990, p. V1 164] **PEER REVIEWED**
AOAC Method 973.12. D-trans Allethrin in Pesticide Formulations by Gas Chrromatagraphic Method.
A method for the detection of allethrin ... in mosquito coils was developed by the combination of shaking extraction /with toluene and formic acid/ and gas chromatography . ... The recovery of allethrin in various contents from the coils was 96.6-97.1% with a 1.2-1.5% coefficient of variation.
For more Analytic Laboratory Methods (Complete) data for ALLETHRINS (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Colorimetric method for allethrin residues in milk and meat. Determination involves solvent extraction, concentration, and reaction with highly acidic mercuric oxide-sulfuric acid reagent to produce a red color. Method reported accurate to 0.1 ppm or 10 mg/100 g sample.

Storage Conditions

Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/
Store in a closed drum in a cool, dry place.

Interactions

INSECTICIDAL ACTIVITIES OF ALLETHRIN ARE ENHANCED BY PYRETHRIN SYNERGISTS SUCH AS PIPERONYL BUTOXIDE OR BIS(2,3,3,3-TETRACHLOROPROPYL) ETHER, OR N-(2-ETHYLHEXYL)-8,9,10-TRINORBORN-5-ENE-2,3-DICARBOXIMIDE.
Diazepam delayed the onset of action of deltamethrin, but not of allethrin, in both the mouse and cockroach.
... The ability of agents which alter neurotransmission to prevent or potentiate the effect of convulsive doses of technical grade (15.5% cis, 84.5% trans) allethrin was examined. Intraperitoneal pretreatment with drugs which block noradrenergic receptors or norepinephrine synthesis such as pentobarbital, chlorpromazine, phentolamine, and reserpine depressed the tremor induced by allethrin. The inhibitory effect of reserpine was reversed by phenylephrine. Both the serotonergic blocker, methysergide and the serotonin depletor, p-chlorophenylalanine potentiated the effect of allethrin. Thus, allethrin produces its neurotoxic responses in mice by acting on the brain and spinal levels. Furthermore, adrenergic excitatory and serotonergic inhibitory mechanisms may be involved in the neural pathway through which the allethrin-induced tremor is evoked.
Synergists for pyrethroid /insecticidal activity/ may include the following: sesamin, sesamolin, piperonyl-butoxide, Tropital, Sesamex, propyl-isomer, satroxan, sulfoxide, piperonylcyclonene, MGK 264, Synepirin 500, and SKF 5254. /Pyrethroids, data derived from table/
For more Interactions (Complete) data for ALLETHRINS (8 total), please visit the HSDB record page.

Stability Shelf Life

MORE STABLE TOWARDS UV LIGHT THAN NATURAL PYRETHRINS
Decomposed by uv light.
Hydrolyzed in alkaline media.
Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/

Dates

Last modified: 08-20-2023
Narahashi T: Neuronal ion channels as the target sites of insecticides. Pharmacol Toxicol. 1996 Jul;79(1):1-14. [PMID:8841090]
Cao Z, Shafer TJ, Murray TF: Mechanisms of pyrethroid insecticide-induced stimulation of calcium influx in neocortical neurons. J Pharmacol Exp Ther. 2011 Jan;336(1):197-205. doi: 10.1124/jpet.110.171850. Epub 2010 Sep 29. [PMID:20881019]
Clark JM, Matsumura F: The action of two classes of pyrethroids on the inhibition of brain Na-Ca and Ca + Mg ATP hydrolyzing activities of the American cockroach. Comp Biochem Physiol C. 1987;86(1):135-45. [PMID:2881709]
Gusovsky F, Hollingsworth EB, Daly JW: Regulation of phosphatidylinositol turnover in brain synaptoneurosomes: stimulatory effects of agents that enhance influx of sodium ions. Proc Natl Acad Sci U S A. 1986 May;83(9):3003-7. [PMID:2422664]
Staatz CG, Bloom AS, Lech JJ: Effect of pyrethroids on [3H]kainic acid binding to mouse forebrain membranes. Toxicol Appl Pharmacol. 1982 Jul;64(3):566-9. [PMID:7135402]
Hildebrand ME, McRory JE, Snutch TP, Stea A: Mammalian voltage-gated calcium channels are potently blocked by the pyrethroid insecticide allethrin. J Pharmacol Exp Ther. 2004 Mar;308(3):805-13. doi: 10.1124/jpet.103.058792. Epub 2003 Nov 21. [PMID:14634047]
Scollon EJ, Starr JM, Godin SJ, DeVito MJ, Hughes MF: In vitro metabolism of pyrethroid pesticides by rat and human hepatic microsomes and cytochrome p450 isoforms. Drug Metab Dispos. 2009 Jan;37(1):221-8. doi: 10.1124/dmd.108.022343. Epub 2008 Oct 23. [PMID:18948380]
Miyamoto J: Degradation, metabolism and toxicity of synthetic pyrethroids. Environ Health Perspect. 1976 Apr;14:15-28. [PMID:789062]
WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES: Bioallethrin
HSDB: Allethrins

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